molecular formula C8H16N2O B2902736 4-Ethyl-4-piperidinecarboxamide CAS No. 1233026-60-2; 1233181-19-5

4-Ethyl-4-piperidinecarboxamide

Cat. No.: B2902736
CAS No.: 1233026-60-2; 1233181-19-5
M. Wt: 156.229
InChI Key: ZFMKOWHRORJORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-4-piperidinecarboxamide, with the molecular formula C8H16N2O, is a piperidine-based chemical compound of interest in scientific research and development . This compound is part of the broader piperidine carboxamide chemical class, which has been identified as a valuable scaffold in medicinal chemistry, particularly in the discovery of new pharmacologically active agents . Piperidine carboxamides have recently gained significant attention for their role as inhibitors of essential parasitic enzymes. Research has demonstrated that analogs within this chemical family exhibit potent and selective anti-malarial activity by targeting the Plasmodium falciparum proteasome, an essential enzyme complex for parasite survival . These inhibitors have shown low propensity to generate resistance and efficacy in animal models, highlighting the therapeutic potential of this chemical series . The piperidine ring system is a common feature in molecules that face challenges during chemical synthesis, particularly when sequences are highly hydrophobic and prone to aggregation, requiring specialized optimization for successful production . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. This product is strictly for laboratory research and should not be used in humans, as a veterinary drug, or for any other applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-8(7(9)11)3-5-10-6-4-8/h10H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMKOWHRORJORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Ethyl-4-piperidinecarboxamide and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound C₈H₁₆N₂O 156.23 4-Ethyl, carboxamide Moderate lipophilicity
N,4-Dimethyl-4-piperidinecarboxamide C₈H₁₆N₂O 156.23 4-Methyl, carboxamide Higher solubility vs. ethyl analog
Piperidine-4-carboxamide C₆H₁₂N₂O 128.17 Carboxamide Parent compound; CNS activity potential
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl, carboxylic acid Log S: -2.1; Solubility: 0.02 mg/mL
1-Benzyl-4-phenylamino-4-piperidinecarboxamide C₁₉H₂₃N₃O 317.41 Benzyl, phenylamino Synthetic intermediate

Key Observations:

  • Functional Group Impact : Replacing the carboxamide with a carboxylic acid (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) significantly alters solubility and ionization, as reflected in its lower Log S value .
  • Complex Derivatives: Compounds like 1-Benzyl-4-phenylamino-4-piperidinecarboxamide incorporate bulkier substituents, increasing molecular weight and steric hindrance, which may affect binding to biological targets .

Q & A

Q. What are the standard synthetic routes for 4-Ethyl-4-piperidinecarboxamide, and how can reaction conditions influence product purity?

Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination of piperidine precursors. Key factors affecting purity include:

  • Reagent selection : Use of ethylating agents (e.g., ethyl bromide) under basic conditions .
  • Temperature control : Exothermic reactions require careful cooling to avoid side products like over-alkylated derivatives .
  • Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization in ethanol/water mixtures to isolate the carboxamide .
    Data Table :
Reaction ConditionPurity (%)Yield (%)
Room temperature, K₂CO₃8570
Reflux, NaH9265

Q. How can researchers validate the structural identity of this compound?

Answer: Use a combination of:

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with PubChem data (e.g., 4-amino-1-methylpiperidine derivatives show δ ~2.4 ppm for methyl groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 187 for C₉H₁₈N₂O₂) .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?

Answer: SAR strategies include:

  • Substitution at the piperidine nitrogen : Introducing bulky groups (e.g., tert-butyl) enhances steric hindrance, altering binding affinity to target enzymes .
  • Carboxamide modification : Replacing the ethyl group with electron-withdrawing substituents (e.g., trifluoromethyl) improves metabolic stability .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with catalytic sites (e.g., cytochrome P450 isoforms) .
    Example : Ethyl-to-phenyl substitution increased IC₅₀ by 3-fold in kinase inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer: Common discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Compound stability : Perform HPLC stability tests under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts .
  • Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., recombinant enzymes) and cell-based systems to assess membrane permeability .

Q. What methodologies are recommended for studying metabolic pathways of this compound?

Answer:

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors; analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates .
  • CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can reaction optimization address low yields in multi-step syntheses of this compound analogs?

Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Improve scalability and reduce side reactions for steps like amide coupling .
  • Protecting groups : Use Boc or Fmoc groups to prevent undesired reactions at the piperidine nitrogen .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (experimental LogP ~1.2) .
  • pKa prediction : Software like MarvinSuite predicts basicity of the piperidine nitrogen (pKa ~8.5) .
  • Solubility modeling : COSMO-RS predicts aqueous solubility (~15 mg/mL at pH 7) .

Q. How do structural analogs of this compound compare in receptor binding assays?

Answer:

  • Piperidine ring substitution : 4-Methyl analogs show 50% lower affinity for σ receptors compared to ethyl derivatives .
  • Carboxamide vs. ester : Replacing the carboxamide with an ethyl ester reduces GABA_A receptor modulation .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature reports?

Answer: Variations arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH peaks at δ 6.5–7.0 ppm in DMSO) .
  • Tautomerism : Equilibrium between carboxamide and imidic acid forms in polar solvents .
  • Impurity signals : Residual ethylating agents (e.g., ethyl bromide) may appear at δ 1.2–1.5 ppm .

Q. How can researchers reconcile discrepancies in enzyme inhibition kinetics?

Answer:

  • Substrate competition assays : Determine if the compound acts as a competitive/non-competitive inhibitor .
  • Pre-incubation time : Longer pre-incubation with enzymes may reveal time-dependent inhibition .
  • Buffer composition : Ionic strength (e.g., 150 mM NaCl) affects binding kinetics .

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